Crotonaldehyde nicotinoyl hydrazone
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Overview
Description
Crotonaldehyde nicotinoyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH- this compound is synthesized by the reaction of crotonaldehyde with nicotinoyl hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotonaldehyde nicotinoyl hydrazone typically involves the condensation reaction between crotonaldehyde and nicotinoyl hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as distillation and crystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Crotonaldehyde nicotinoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazide and aldehyde.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Nicotinoyl hydrazide and crotonaldehyde.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial and antitubercular activities.
Medicine: Explored for its anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals, protecting them from degradation in harsh environments.
Mechanism of Action
The mechanism of action of crotonaldehyde nicotinoyl hydrazone involves its interaction with molecular targets such as enzymes and receptors. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Benzoyl hydrazone: Similar in structure but derived from benzaldehyde instead of crotonaldehyde.
Acetyl hydrazone: Derived from acetaldehyde and has different reactivity and applications.
Isonicotinoyl hydrazone: Similar to nicotinoyl hydrazone but with a different position of the nitrogen atom in the pyridine ring.
Uniqueness
Crotonaldehyde nicotinoyl hydrazone is unique due to its specific structural features and reactivity. The presence of the crotonaldehyde moiety imparts distinct chemical properties, making it suitable for specific applications such as corrosion inhibition and anticancer therapy .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(E)-[(E)-but-2-enylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-2-3-7-12-13-10(14)9-5-4-6-11-8-9/h2-8H,1H3,(H,13,14)/b3-2+,12-7+ |
InChI Key |
VIKRHUFKAWDYHD-IEKDHZODSA-N |
Isomeric SMILES |
C/C=C/C=N/NC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CC=CC=NNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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